5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyridine ring fused with a triazoloquinazoline moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis method is efficient and operationally simple, providing good yields of the desired product. The reaction is usually carried out at room temperature, making it a practical approach for the synthesis of this compound .
Chemical Reactions Analysis
5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce triazoloquinazoline derivatives with different substituents .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown promising anticancer, antimicrobial, and antiviral activities . Additionally, it has been investigated for its potential use as an enzyme inhibitor and in the treatment of various diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors in the biological system, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one exhibits unique chemical and biological properties. Similar compounds include 1,2,4-triazolo[3,4-b]thiadiazines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds share structural similarities but differ in their biological activities and potential therapeutic applications. The unique structure of this compound contributes to its distinct properties and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
5-pyridin-4-yl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14-18-17-13-10-3-1-2-4-11(10)16-12(19(13)14)9-5-7-15-8-6-9/h5-8H,1-4H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNDVSPVLZRPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=NNC(=O)N3C(=N2)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.